CS-526
Description
Contextualization within Modern Pharmaceutical Sciences
CS-526 emerged in the context of developing more effective and rapid-acting inhibitors of gastric acid secretion compared to traditional proton pump inhibitors (PPIs). termedia.plnih.gov While PPIs require acid activation and covalently bind to the proton pump, this compound, as a potassium-competitive acid blocker (P-CAB), offers a different mechanism involving reversible, potassium-competitive binding. nih.govtermedia.plnih.gov This distinct mode of action was explored to potentially address some of the limitations of PPI therapy, such as variability in response due to genetic polymorphisms and the need for repeated dosing for sustained effect. termedia.plnih.govnih.gov
Classification as a Potassium-Competitive Acid Blocker (P-CAB)
This compound is classified as a potassium-competitive acid blocker (P-CAB). termedia.plnih.gov This classification is based on its mechanism of action, where it inhibits the gastric H+,K+-ATPase (the proton pump) by competing with potassium ions for binding. nih.govtermedia.plnih.govcapes.gov.br Unlike PPIs, which are prodrugs that require an acidic environment to become active and form a covalent bond with the enzyme, P-CABs like this compound bind ionically and reversibly to the enzyme, directly blocking the K+ exchange channel necessary for acid secretion. nih.govtermedia.plnih.gov This allows for a rapid onset of action and inhibition of the proton pump regardless of its activation state. termedia.pl
Overview of Preclinical Research Trajectory and Significance
Preclinical research on this compound investigated its pharmacological profile, including its inhibitory effects on H+,K+-ATPase activity and gastric acid secretion. Studies demonstrated that this compound inhibited hog gastric H+,K+-ATPase activity in a concentration-dependent manner, showing potent inhibitory effects. nih.govcapes.gov.br The mechanism was identified as competitive antagonism at the K+ binding site and reversible inhibition. capes.gov.br
In animal models, such as pylorus-ligated rats and Heidenhain pouch dogs, this compound inhibited gastric acid secretion in a dose-dependent manner following intraduodenal or oral administration. capes.gov.br Preclinical studies also explored its effects on acute gastroesophageal lesions, indicating potent antisecretory and antiulcer effects. capes.gov.br These findings suggested that this compound had the potential for treating acid-related disorders like gastroesophageal reflux disease due to its potent acid inhibitory and antiulcer actions. capes.gov.br However, some sources indicate that the development of this compound was stopped after Phase I or II clinical trials due to observed transaminase elevation. nih.govnih.govresearchgate.net
Preclinical Research Findings Summary
| Study Model | Measurement | Key Finding | Citation |
| Hog gastric H+,K+-ATPase | Enzyme Activity Inhibition (IC50) | Inhibited activity with an IC50 of 61 nM; more potent than some PPIs. | nih.govcapes.gov.br |
| Hog gastric H+,K+-ATPase | Inhibition Mechanism | Competitive antagonism to K+ binding site; reversible inhibition. | capes.gov.br |
| Pylorus-ligated rats | Gastric Acid Secretion (Intraduodenal) | Dose-dependent inhibition; ID50 = 2.8 mg/kg. | capes.gov.br |
| Pylorus-ligated rats | Gastric Acid Secretion (Oral) | Dose-dependent inhibition; ID50 = 0.7 mg/kg. | capes.gov.br |
| Heidenhain pouch dogs | Histamine-stimulated Acid Secretion | Inhibited in a dose- and retention time-dependent manner (intrapouch). | capes.gov.br |
| Reflux esophagitis model | Prevention of Esophageal Lesions (Intraduodenal) | Prevented lesions with ID50 = 5.4 mg/kg. | capes.gov.br |
| Reflux esophagitis model | Prevention of Esophageal Lesions (Oral) | Prevented lesions with ID50 = 1.9 mg/kg. | capes.gov.br |
| Animal models | Acute Gastric Mucosal Lesions | Inhibited acute gastric mucosal lesions. | capes.gov.br |
Structure
2D Structure
3D Structure
Properties
CAS No. |
313272-12-7 |
|---|---|
Molecular Formula |
C20H22FN3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1-[[(1S,2S)-2-methylcyclopropyl]methyl]pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C20H22FN3O/c1-12-8-16(12)10-24-14(3)13(2)18-9-22-23-20(19(18)24)25-11-15-4-6-17(21)7-5-15/h4-7,9,12,16H,8,10-11H2,1-3H3/t12-,16+/m0/s1 |
InChI Key |
NXPLYKRKIFPEOA-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |
Canonical SMILES |
CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(4-fluorobenzyloxy)-2,3-dimethyl-1-((2-methylcyclopropyl)methyl)-1H-pyrrolo(2,3-d)pyridazine CS 526 CS-526 CS526 cpd |
Origin of Product |
United States |
Mechanistic Investigations of Cs 526 Action
Direct Inhibition of Gastric H+,K+-ATPase Activity
CS-526 demonstrates a potent and direct inhibitory effect on the activity of the gastric H+,K+-ATPase, the proton pump responsible for acidifying the stomach. nih.gov In vitro studies using hog gastric H+,K+-ATPase have shown that this compound inhibits the enzyme's activity in a concentration-dependent manner. nih.gov The potency of this inhibition is highlighted by its IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by half. nih.gov
Research has determined the IC50 value for this compound to be 61 nM, indicating a strong inhibitory effect on the proton pump. nih.govnih.gov This level of potency was found to be greater than that of other proton pump inhibitors (PPIs) examined in the same studies. nih.gov The direct action on the H+,K+-ATPase is the foundational step in its ability to control gastric acid levels.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| This compound | Hog Gastric H+,K+-ATPase | 61 nM |
Characterization of Binding Site Specificity: K+-Competitive Inhibition
The inhibitory action of this compound is characterized by its competitive antagonism with potassium ions (K+) at the luminal surface of the H+,K+-ATPase. nih.govlupinepublishers.com The proton pump undergoes conformational changes to transport hydrogen ions (H+) out of the parietal cell in exchange for K+ ions from the gastric lumen. nih.govacs.org this compound specifically targets the K+ binding site of the enzyme. nih.gov
By binding to this site, this compound prevents potassium from associating with the enzyme, which is a critical step for the completion of the pumping cycle. lupinepublishers.com This mode of action is defined as K+-competitive inhibition. nih.gov Unlike irreversible proton pump inhibitors that form covalent bonds with the enzyme, the binding of this compound is reversible. nih.gov This means that the inhibition can be overcome by increasing the concentration of K+, a hallmark of competitive inhibition. This reversible, competitive mechanism allows for a rapid onset of action. lupinepublishers.com
Influence on Proton Transport and Acid Secretion at the Molecular Level
At the molecular level, the binding of this compound to the H+,K+-ATPase effectively halts the enzyme's transport cycle. lupinepublishers.comacs.org The H+,K+-ATPase functions by cycling between two primary conformations, E1 and E2. acs.org The E2 conformation has an outward-facing ion-binding site accessible from the gastric lumen, which is where K+ binding occurs. acs.org
This compound binds to the luminal aspect of the E2 conformation, physically obstructing the site intended for potassium ions. acs.org This prevents the enzyme from transitioning back to the E1 conformation, a step that is dependent on K+ binding. acs.org As a result, the enzyme becomes locked in a state where it cannot bind and transport H+ from the cytoplasm of the parietal cell into the stomach lumen. energy.govnih.govresearchgate.net This direct blockade of the proton pump's ion-exchange mechanism leads to a potent and dose-dependent inhibition of gastric acid secretion. nih.gov
Preclinical Pharmacological Efficacy Studies of Cs 526
In Vitro Evaluation of Enzyme Inhibition and Cellular Responses
In in vitro studies, CS-526 has been shown to inhibit the activity of hog gastric H+,K+-ATPase in a concentration-dependent manner. nih.govpsu.educapes.gov.br The H+,K+-ATPase is a proton pump located in the parietal cells of the stomach that is responsible for transporting hydrogen ions, leading to gastric acid secretion. nih.govnih.gov this compound demonstrated potent inhibition of this enzyme, with an IC₅₀ value of 61 nM. nih.govpsu.educapes.gov.brnih.govmedchemexpress.com This inhibitory effect was found to be more potent than that of several other proton pump inhibitors (PPIs) examined. nih.govpsu.educapes.gov.br
The mechanism by which this compound inhibits H+,K+-ATPase is through competitive antagonism at the K⁺ binding site of the enzyme. nih.govpsu.educapes.gov.brmedchemexpress.com This inhibition is also characterized as reversible. nih.govpsu.educapes.gov.brnih.gov this compound also showed inhibition of Na+,K+-ATPase activity, but at a significantly higher concentration, with an IC₅₀ value of 10.4 µM, indicating a selective affinity for H+,K+-ATPase. medchemexpress.com
| Enzyme | IC₅₀ (nM) | Mechanism of Inhibition | Reversibility |
|---|---|---|---|
| Hog Gastric H+,K+-ATPase | 61 | K⁺ competitive antagonism | Reversible |
| Na+,K+-ATPase | 10400 | Not specified | Not specified |
In Vivo Non-Human Animal Models for Gastric Acid Secretion Modulation
Studies in in vivo animal models have been conducted to evaluate the effects of this compound on gastric acid secretion. psu.edunih.govnih.govoup.comdntb.gov.uajst.go.jpatamanchemicals.com
Investigations in Rodent Models
In pylorus-ligated rats, both intraduodenal and oral administration of this compound inhibited gastric acid secretion in a dose-dependent manner. nih.govpsu.educapes.gov.brmedchemexpress.com The ID₅₀ values for intraduodenal and oral administration were reported as 2.8 mg/kg and 0.7 mg/kg, respectively. nih.govpsu.educapes.gov.brmedchemexpress.com When administered orally after pylorus ligation to prevent transfer into the duodenum, this compound also inhibited gastric acid secretion dose-dependently. psu.edu
| Animal Model | Route of Administration | Effect on Gastric Acid Secretion | ID₅₀ (mg/kg) |
|---|---|---|---|
| Pylorus-Ligated Rats | Intraduodenal | Dose-dependent inhibition | 2.8 |
| Pylorus-Ligated Rats | Oral | Dose-dependent inhibition | 0.7 |
Studies in Non-Human Primate Models
The effects of this compound on intragastric acidity have also been evaluated in cynomolgus monkeys. researchgate.netnih.gov In a crossover study involving male cynomolgus monkeys, this compound was administered orally and intravenously. researchgate.netnih.gov Intragastric pH was measured for 24 hours post-administration. researchgate.netnih.gov Treatment with this compound elevated intragastric pH. researchgate.netnih.gov The time period during which the intragastric pH was 4.0 or higher increased in a dose-dependent manner following oral administration (p=0.0292). researchgate.netnih.gov The median pH also increased in a dose-dependent fashion with intravenous administration (p=0.0491). researchgate.netnih.gov
Assessment of Efficacy in Relevant Preclinical Disease Models (e.g., Gastroesophageal Reflux Disease)
This compound has been assessed for its efficacy in preclinical models of acid-related diseases, such as reflux esophagitis. psu.edunih.gov In a reflux esophagitis model, both intraduodenal and oral administration of this compound prevented esophageal lesions. nih.govpsu.educapes.gov.brmedchemexpress.com The ID₅₀ values for preventing esophageal lesions were 5.4 mg/kg for intraduodenal administration and 1.9 mg/kg for oral administration. nih.govpsu.educapes.gov.br In comparison, lansoprazole (B1674482) prevented esophagitis only by intraduodenal administration, with an ID₅₀ of 2.2 mg/kg. nih.govpsu.educapes.gov.br Furthermore, this compound was shown to inhibit acute gastric mucosal lesions. nih.govpsu.educapes.gov.brmedchemexpress.com These findings suggest that this compound possesses potent antisecretory and antiulcer effects, indicating a potential curative effect on gastroesophageal reflux disease through these actions. nih.govpsu.educapes.gov.br
| Disease Model | Route of Administration | Effect on Esophageal Lesions | ID₅₀ (mg/kg) | Comparator (Lansoprazole) ID₅₀ (mg/kg) |
|---|---|---|---|---|
| Reflux Esophagitis (Rat) | Intraduodenal | Prevention | 5.4 | 2.2 (Intraduodenal only) |
| Reflux Esophagitis (Rat) | Oral | Prevention | 1.9 | Not effective orally reported |
Biological Targets and Downstream Molecular Pathways of Cs 526
Primary Biological Target Identification: H+,K+-ATPase
CS-526 functions as a potent, selective, and reversible acid pump antagonist. medchemexpress.comtebubio.com Its primary biological target is the gastric H+,K+-ATPase, an enzyme critically involved in the secretion of gastric acid in the stomach. tebubio.comcapes.gov.brnih.govwjgnet.com This enzyme, also known as the gastric proton pump, is responsible for exchanging luminal potassium ions (K+) for cytoplasmic hydrogen ions (H+), a process that leads to the high concentration of acid in the gastric lumen. wjgnet.compsu.edunih.gov
The inhibitory mechanism of this compound on H+,K+-ATPase involves competitive antagonism at the K+ binding site of the enzyme. tebubio.comcapes.gov.br This competitive binding prevents potassium from accessing its site, thereby inhibiting the function of the proton pump and subsequently reducing gastric acid secretion. wjgnet.compsu.edu Studies have shown that this compound inhibits H+,K+-ATPase activity in a concentration-dependent manner. capes.gov.brnih.gov The inhibitory effect of this compound on H+,K+-ATPase activity has been reported to be potent. nih.gov
Data Table: In Vitro Inhibition of H+,K+-ATPase Activity
| Compound | Target | IC₅₀ Value |
| This compound | H+,K+-ATPase | 61 nM |
Note: IC₅₀ values represent the half-maximal inhibitory concentration.
Exploration of Associated Cellular Processes and Signaling Cascades
While the primary action of this compound is the inhibition of H+,K+-ATPase, this interaction can influence associated cellular processes within the parietal cells of the stomach, where the enzyme is predominantly located. The H+,K+-ATPase is situated in the secretory canaliculus of stimulated parietal cells. nih.gov Its activity is essential for generating the highly acidic environment necessary for digestion.
The inhibition of the proton pump by this compound directly impacts the process of gastric acid secretion. This is a key cellular function of parietal cells, regulated by various signaling pathways. For instance, histamine (B1213489) stimulates acid secretion through binding to histamine H2 receptors, which can lead to morphological changes in the parietal cell and activation of pathways involved in acid production and transport. nih.gov While the direct impact of this compound on all these intricate signaling cascades is not extensively detailed in the provided information, its core mechanism of blocking K+ binding to the H+,K+-ATPase enzyme directly interrupts the final step of proton translocation. wjgnet.compsu.edu
Cellular processes such as ion transport and the maintenance of ion gradients across the parietal cell membrane are intrinsically linked to H+,K+-ATPase activity. The enzyme's function relies on the availability of K+ in the luminal space, which is partly facilitated by potassium channels in the apical membrane of parietal cells. psu.edunih.gov By competing with K+, this compound disrupts this ion exchange process.
Research into other compounds targeting cellular processes and signaling cascades highlights the complexity of these networks, involving pathways like MAPK, PI3K/Akt, and Wnt signaling, which regulate functions such as cell growth, proliferation, differentiation, and survival. mdpi.comcrimsonpublishers.commdpi.complos.org While these pathways are crucial in various cellular contexts, the provided information on this compound specifically emphasizes its direct interaction with the H+,K+-ATPase enzyme and the resulting inhibition of acid secretion as its primary mechanism.
Impact on Physiological Systems in Preclinical Contexts
Preclinical studies have investigated the impact of this compound on physiological systems, primarily focusing on the gastrointestinal tract due to its action on gastric acid secretion.
In pylorus-ligated rats, both intraduodenal and oral administration of this compound inhibited gastric acid secretion in a dose-dependent manner. capes.gov.brnih.govpsu.edu Studies in Heidenhain pouch dogs also demonstrated that intrapouch administration of this compound inhibited histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner. nih.govpsu.edu
Furthermore, preclinical models of reflux esophagitis in rats have shown that this compound prevented esophageal lesions following intraduodenal and oral administration. capes.gov.brnih.govpsu.edu this compound also demonstrated inhibitory effects on acute gastric mucosal lesions. tebubio.comcapes.gov.brnih.govpsu.edu These findings suggest that this compound possesses potent antisecretory and antiulcer effects in preclinical settings. capes.gov.brnih.govpsu.edu
Data Table: Preclinical Effects of this compound on Gastric Acid Secretion and Lesions
| Model System | Administration Route | Effect |
| Pylorus-ligated rats | Intraduodenal | Inhibited gastric acid secretion |
| Pylorus-ligated rats | Oral | Inhibited gastric acid secretion |
| Heidenhain pouch dogs | Intrapouch | Inhibited histamine-stimulated acid secretion |
| Reflux esophagitis rats | Intraduodenal | Prevented esophageal lesions |
| Reflux esophagitis rats | Oral | Prevented esophageal lesions |
| Acute gastric mucosal lesions model | - | Inhibited gastric mucosal lesions |
These preclinical data indicate that this compound's potent antisecretory and antiulcer actions could have a curative effect on gastroesophageal reflux disease. capes.gov.brnih.gov
Synthetic Chemistry and Structural Biology of Cs 526
Methodologies for Chemical Synthesis and Derivatization
While specific detailed synthetic routes for CS-526 are not extensively detailed in the provided search results, the broader context of chemical synthesis and derivatization in related fields offers insights into potential methodologies. Chemical synthesis involves the construction of complex molecules from simpler precursors through a series of chemical reactions wikipedia.org. Derivatization, on the other hand, involves chemically modifying a compound to change its properties, often to facilitate analysis or alter biological activity researchgate.net.
General chemical synthesis methods can include various reaction types and strategies depending on the target molecule's complexity and functional groups acs.orgmdpi.comrsc.org. For organic compounds like this compound, this could involve reactions such as coupling reactions, functional group interconversions, and the formation of cyclic structures, guided by principles of organic chemistry ekb.eg.
Derivatization is a common technique used in analytical chemistry and drug discovery to enhance detectability, improve separation, or introduce new functional groups researchgate.netnih.gov. For instance, derivatization can be used to increase the volatility of a compound for gas chromatography or to improve its ionization for mass spectrometry nih.govmdpi.com. In the context of drug development, derivatization can be employed to modify a lead compound to improve its pharmacokinetic properties, potency, or selectivity oncodesign-services.comazolifesciences.com.
While the specific derivatization methodologies applied to this compound are not explicitly described, the principle involves chemical modification to study or enhance its characteristics ontosight.airesearchgate.net.
Role of Chemical Structure and Stereochemistry in Biological Activity
The chemical structure of a compound is paramount to its pharmacological activity, as it dictates how the molecule interacts with biological targets ontosight.aiwikipedia.org. The molecular composition and stereochemistry of this compound are crucial for understanding its interactions within biological systems ontosight.ai. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence biological activity nih.govmichberk.com. Different stereoisomers of a compound can exhibit vastly different biological effects, ranging from high potency to inactivity or even toxicity michberk.com. This is because biological targets, such as enzymes and receptors, often have specific three-dimensional binding sites that are highly selective for particular molecular shapes and orientations azolifesciences.com.
For this compound, its specific chemical structure, including the arrangement of its atoms and any chiral centers, will determine its ability to bind to and inhibit the H+,K+-ATPase enzyme ontosight.aimedchemexpress.com. The selective binding to the K+ binding site of H+,K+-ATPase, as indicated by research, is a direct consequence of its molecular structure medchemexpress.com. The potency and selectivity of this compound as an acid pump antagonist are intrinsically linked to the precise spatial arrangement of its chemical moieties ontosight.aimedchemexpress.com.
Structure-Activity Relationship (SAR) Studies for Lead Optimization
Structure-Activity Relationship (SAR) studies are a fundamental aspect of drug discovery and development wikipedia.orgdrugdesign.org. SAR investigates how changes in the chemical structure of a molecule affect its biological activity wikipedia.orgoncodesign-services.com. This allows researchers to identify the specific chemical groups or structural features responsible for the observed biological effect wikipedia.org.
SAR studies typically involve synthesizing a series of compounds structurally related to a known active compound (a lead compound) and testing their biological activities oncodesign-services.com. By systematically modifying different parts of the molecule and observing the resulting changes in activity, scientists can build a comprehensive understanding of the relationship between structure and activity oncodesign-services.comdrugdesign.org. This knowledge is then used to guide the design and synthesis of new compounds with improved properties, a process known as lead optimization oncodesign-services.combruker.com.
In the context of this compound, SAR studies would involve creating and evaluating analogues with variations in its core structure, substituents, or stereochemistry ontosight.aimichberk.com. The goal would be to identify modifications that enhance its potency as an acid pump antagonist, improve its selectivity for H+,K+-ATPase over other related enzymes (like Na+,K+-ATPase), or optimize other desirable properties medchemexpress.comoncodesign-services.com. Detailed research findings from such SAR studies would typically include tables showing the chemical structures of the tested compounds alongside their corresponding biological activity data, such as IC50 values for enzyme inhibition medchemexpress.comekb.egmdpi.com.
Lead optimization, informed by SAR, aims to refine the lead compound to create a candidate with an optimal balance of efficacy, selectivity, and other relevant properties for potential therapeutic use bruker.comxtalpi.com. This iterative process involves multiple cycles of design, synthesis, testing, and analysis bruker.com.
While specific detailed SAR data for this compound from the provided sources are limited, the principles of SAR are directly applicable to understanding how its chemical structure contributes to its potent and selective inhibition of H+,K+-ATPase medchemexpress.comoncodesign-services.comdrugdesign.org. The observed dose-dependent inhibition of H+,K+-ATPase activity by this compound with a significantly lower IC50 compared to Na+,K+-ATPase highlights the importance of its structure for selective targeting medchemexpress.com.
Contribution of Cs 526 Research to Drug Discovery and Development
Strategic Insights for Future P-CAB Development
Research involving CS-526 contributes strategic insights for the development of future P-CABs primarily through the understanding of its chemical structure and mechanism of action within the pyrrolo-pyridazine class researchgate.nettermedia.plontosight.ai. As one of several chemical classes explored for P-CAB activity, the investigation into this compound provides data points on the structural features that confer potent, selective, and reversible inhibition of the H+,K+-ATPase researchgate.netmedchemexpress.com. This understanding of structure-activity relationships is fundamental in guiding the design and synthesis of next-generation P-CABs with potentially improved pharmacological profiles, such as enhanced potency, altered pharmacokinetic properties, or reduced off-target effects ontosight.ai. The study of this compound, alongside other P-CABs like soraprazan (B51770) and vonoprazan, expands the knowledge base regarding the diverse chemical scaffolds capable of achieving potassium-competitive inhibition, informing strategic decisions in lead optimization and candidate selection for future drug discovery programs targeting acid secretion researchgate.nettermedia.plwjgnet.com.
Application in Preclinical Drug Candidate Selection Paradigms
This compound has been utilized in preclinical research to evaluate its pharmacological activity, demonstrating its application within preclinical drug candidate selection paradigms medchemexpress.com. Preclinical testing is a critical phase that bridges drug discovery and clinical development, involving in vitro, in silico, and in vivo studies to assess a compound's potential efficacy and pharmacological properties sci-hub.secrownbio.com. Research on this compound has shown its ability to inhibit H+,K+-ATPase activity in a dose-dependent manner in vitro, with a reported IC50 value of 61 nM, while showing significantly lower potency against Na+,K+-ATPase (IC50 of 10.4 µM), indicating selectivity medchemexpress.com. Furthermore, in preclinical animal models, this compound has been shown to dose-dependently inhibit gastric acid secretion and prevent esophageal lesions medchemexpress.com.
Data from preclinical studies on this compound, such as its inhibitory concentrations and observed effects in animal models, serve as key data points in the candidate selection process. This involves evaluating a compound's potency, selectivity, and in vivo activity to determine its suitability for further development crownbio.comconceptlifesciences.com. The findings from this compound research exemplify the type of data generated during preclinical assessment to support decisions on advancing a compound through the drug development pipeline.
| Preclinical Finding | Observation related to this compound |
| H+,K+-ATPase Inhibition (in vitro) | Dose-dependent inhibition with IC50 of 61 nM. medchemexpress.com |
| Na+,K+-ATPase Inhibition (in vitro) | Dose-dependent inhibition with IC50 of 10.4 µM. medchemexpress.com |
| Gastric Acid Secretion (in vivo) | Dose-dependent inhibition in pylorus-ligated rats. medchemexpress.com |
| Esophageal Lesion Prevention (in vivo) | Prevents esophageal lesions in animal models. medchemexpress.com |
Interdisciplinary Approaches in Advancing this compound Research
Advancing research on compounds like this compound inherently involves interdisciplinary approaches, integrating knowledge and techniques from various scientific disciplines ontosight.aiconceptlifesciences.comdrexel.eduharvard.edu. The journey from identifying a potential therapeutic target, such as the gastric H+,K+-ATPase, to developing a compound like this compound requires collaboration among chemists, biologists, pharmacologists, and potentially computational scientists ontosight.aisci-hub.seconceptlifesciences.comnih.govfrontiersin.org.
Chemists are crucial for the synthesis and structural characterization of this compound and its analogs, exploring modifications to optimize its properties ontosight.aiconceptlifesciences.com. Biologists and pharmacologists investigate the compound's mechanism of action, potency against the target, selectivity, and effects in relevant biological systems and animal models ontosight.aiconceptlifesciences.com. This includes in vitro enzyme assays, cellular studies, and in vivo models of acid secretion and related conditions medchemexpress.com. Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can also play a role in understanding the interaction of this compound with its target and guiding the design of new compounds nih.govfrontiersin.org. The successful progression of this compound research, from initial discovery to preclinical validation, underscores the necessity of integrating expertise across these disciplines to understand the compound's chemical properties, biological activity, and potential therapeutic utility ontosight.aiconceptlifesciences.comdrexel.eduharvard.edu.
Advanced Research Methodologies Applied to Cs 526 Studies
Biochemical and Enzymatic Assay Development and Validation
No published studies describing the development or validation of biochemical or enzymatic assays for a compound named CS-526 were found. Research in this area would typically involve the characterization of the compound's effects on specific enzymes or biological pathways. This would include determining parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) to quantify its potency and efficacy. However, no such data are available for "this compound".
Sophisticated In Vivo Experimental Techniques in Non-Human Species
There is no record of "this compound" being investigated in any non-human in vivo models. Such studies are crucial in preclinical development to understand a compound's pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in a living organism. The absence of any such research indicates that "this compound" has not progressed to this stage of investigation, or does not exist as a research compound.
Computational Chemistry and Molecular Modeling for Target Interaction Analysis
A search of computational chemistry and molecular modeling literature did not yield any results for "this compound". This type of research involves using computer simulations to predict how a compound might interact with its biological target at a molecular level. Techniques like molecular docking and molecular dynamics simulations are often employed to elucidate binding modes and affinities. No such analyses have been published for a compound with the identifier "this compound".
Bioanalytical Methodologies for Compound Characterization in Biological Matrices
No bioanalytical methods for the detection and quantification of "this compound" in biological matrices such as plasma, blood, or tissue have been described in the scientific literature. The development of such methods, typically using techniques like liquid chromatography-mass spectrometry (LC-MS), is a fundamental requirement for preclinical and clinical studies to assess a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The lack of any such published methods further confirms the absence of "this compound" in the known scientific domain.
Compound Names
Future Research Directions and Unexplored Avenues for Cs 526
Uncovering Novel Molecular Targets or Off-Target Interactions
Future research on CS-526 should aim to comprehensively map its molecular interactions beyond its primary intended target(s). Identifying novel molecular targets could reveal previously unrecognized mechanisms of action or suggest new therapeutic applications. Techniques such as chemical proteomics and RNA interference (RNAi) knockdowns are increasingly employed in drug discovery to identify both on-target and off-target interactions of lead compounds. pitt.edu Understanding off-target interactions is crucial as it can provide insights into potential side effects or suggest opportunities for drug repurposing for different conditions than originally intended. nih.gov Computational methodologies, including in silico approaches, can guide experimental efforts in identifying off-targets on a proteome-wide scale. nih.gov These methods often relate putative protein targets through their ligand chemistry or biological profiles. nih.gov
Expanding Preclinical Applications Beyond Current Indications
The preclinical investigation of this compound should extend beyond its current primary indications to explore its potential in treating a wider range of diseases. This involves testing the compound in various in vitro and in vivo disease models relevant to different therapeutic areas. For example, preclinical studies are crucial for evaluating the efficacy of new experimental drugs in small and large animal models to enable translation into clinical trials. nih.gov The success of expanding preclinical applications often relies on identifying and validating disease-relevant phenotypes in model systems. pitt.edu
Methodological Advancements for Enhanced Preclinical Predictivity
Advancing the methodologies used in preclinical research is vital to improve the predictability of this compound's effects in humans. This includes refining in vitro models, developing more representative animal models, and leveraging computational approaches such as quantitative systems pharmacology (QSP) and machine learning. reaganudall.orgfepbl.com Methodological advancements can enhance the ability to translate results across species and assist with risk assessment. reaganudall.org The integration of drug-specific data with computational models can predict potential human responses. reaganudall.org Machine learning algorithms, for instance, can be trained on data from both in silico and traditional trials to refine the predictive accuracy of models and optimize trial designs. fepbl.com Challenges remain in areas such as data sharing to build high-quality, accessible databases necessary for robust in silico efforts. reaganudall.org
Q & A
Q. How to integrate multi-omics data in this compound pharmacological studies?
- Methodological Answer :
- Data Fusion : Combine transcriptomic, proteomic, and metabolomic datasets using tools like MOFA+.
- Pathway Analysis : Map this compound’s effects via KEGG or Reactome databases.
- Validation : Confirm in silico findings with in vitro assays (e.g., cell viability tests).
- Address data heterogeneity through normalization and batch-effect correction .
Key Methodological Frameworks
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
